molecular formula C6H8O B1606317 1-cyclopropylprop-2-en-1-one CAS No. 59819-62-4

1-cyclopropylprop-2-en-1-one

Cat. No.: B1606317
CAS No.: 59819-62-4
M. Wt: 96.13 g/mol
InChI Key: TWFKEGONKTUVSX-UHFFFAOYSA-N
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Description

1-cyclopropylprop-2-en-1-one is an organic compound with the molecular formula C6H8O It is characterized by a cyclopropyl group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-cyclopropylprop-2-en-1-one can be synthesized through several methods. One common route involves the reaction of cyclopropylmethyl ketone with formaldehyde under basic conditions. Another method includes the use of cyclopropylmethyl ketone and N-methyl trifluoroacetamide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-cyclopropylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the propenone moiety is substituted by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-cyclopropylprop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-cyclopropylprop-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can undergo ring-opening reactions, which may be catalyzed by specific enzymes. These interactions can lead to the formation of reactive intermediates that participate in further biochemical processes .

Comparison with Similar Compounds

  • Cyclopropyl vinyl ketone
  • Cyclopropyl ethenyl ketone
  • 1-Cyclopropyl-3-propen-1-one

Comparison: 1-cyclopropylprop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-cyclopropylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFKEGONKTUVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336607
Record name 1-Cyclopropyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59819-62-4
Record name 1-Cyclopropyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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